molecular formula C26H37N9O7 B028587 H-Glu-his-phe-argoh CAS No. 103470-78-6

H-Glu-his-phe-argoh

Cat. No. B028587
M. Wt: 587.6 g/mol
InChI Key: RFJLZUNCWCFMCI-MUGJNUQGSA-N
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Description

“H-Glu-his-phe-argoh” is a peptide with the molecular formula C26H37N9O7 and a molecular weight of 587.6 g/mol. It’s also known as ACTH(5-8) and is registered under the CAS number 103470-78-6 . This peptide is part of the corticotropin family .


Synthesis Analysis

The synthesis of peptides like “H-Glu-his-phe-argoh” can be achieved through various methods. One approach involves cobalt-catalyzed diastereoselective umpolung hydrogenation, which demonstrates good tolerance toward various functional groups, amino acid sequences, and peptide lengths . Another method involves the use of solid-phase peptide synthesis (SPPS), which has been used to synthesize a series of mimetics of hexapeptide H-His-Leu-Phe-Gln-Gly-Pro-OH .


Molecular Structure Analysis

The molecular structure of peptides can be analyzed using various techniques. For instance, a tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing . Another tool, MolView, allows for the conversion of a drawn molecule into a 3D model .


Chemical Reactions Analysis

Chemical reaction analysis, especially in the field of high-performance liquid chromatography (HPLC), is crucial in the field of small molecule synthesis . The chemistry of a biomaterial directly contributes to its interaction with biological environments .


Physical And Chemical Properties Analysis

The physical and chemical properties of peptides can be analyzed using various techniques. For instance, the density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point are some of the physical properties that can be measured . The chemical properties include the ability of a substance to react to form new substances .

Future Directions

Peptides like “H-Glu-his-phe-argoh” have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The development of innovative soft materials based on peptide and nucleobase derivatives is a promising area of research .

properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N9O7/c27-17(8-9-21(36)37)22(38)34-20(12-16-13-30-14-32-16)24(40)35-19(11-15-5-2-1-3-6-15)23(39)33-18(25(41)42)7-4-10-31-26(28)29/h1-3,5-6,13-14,17-20H,4,7-12,27H2,(H,30,32)(H,33,39)(H,34,38)(H,35,40)(H,36,37)(H,41,42)(H4,28,29,31)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJLZUNCWCFMCI-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145872
Record name Acth (5-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-his-phe-argoh

CAS RN

103470-78-6
Record name Acth (5-8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (5-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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